Home > Products > Screening Compounds P89306 > 6-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
6-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one - 1226458-39-4

6-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Catalog Number: EVT-2912700
CAS Number: 1226458-39-4
Molecular Formula: C18H21N3O3
Molecular Weight: 327.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-methyl-2,4-disubstituted pyridazin-3(2H)-ones

Compound Description: These compounds are a novel class of small-molecule agonists for formyl peptide receptors (FPRs). Notably, compound 14a was identified as a potent mixed agonist for FPR1 and FPRL1, while 14x exhibited potent and specific agonistic activity towards FPRL1. These compounds share a common scaffold featuring a pyridazin-3(2H)-one core with a methyl group at position 6 and a methoxybenzyl group at position 4. An acetamide side chain at position 2, modified with lipophilic and/or electronegative substituents, is crucial for their activity. These agonists activate intracellular calcium mobilization and chemotaxis in human neutrophils, with compound 14h displaying the most potent chemotactic activity (EC50 = 0.6 μM).

4-(p-methoxybenzyl)-6-[5,6,7,8-tetrahydro-2-naphthyl]-pyridazin-3(2H)-one (3)

Compound Description: This compound is a key intermediate in a study focusing on the synthesis and reactions of substituted pyridazin-3(2H)-ones. It is synthesized through the reaction of 6-[5,6,7,8-tetrahydro-2-naphthyl]4,5-dihydropyridazin-3(2H)-one (1) with anisaldehyde. Compound 3 undergoes various reactions at the 2-position, including condensation with dimethyl sulfate, formaldehyde, and acrylonitrile, as well as the formation of a Mannich base.

Relevance: Both compound 3 and the target compound, 6-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one, are derivatives of pyridazin-3(2H)-one. They share a common scaffold, differing in their substituents at positions 4 and 6. Compound 3 features a p-methoxybenzyl group at position 4 and a 5,6,7,8-tetrahydro-2-naphthyl group at position 6, whereas the target compound has a piperidine-1-carbonyl group at position 6 and no substituent at position 4. Despite these differences, the common pyridazin-3(2H)-one core emphasizes their structural similarity.

4,5-dihydro-6-(1H-indol-5-yl)pyridazin-3(2H)-ones

Compound Description: These compounds represent a class of nonsteroidal cardiotonics with positive inotropic activities. The study investigated a series of substituted indolyldihydropyridazinones (compounds 1-18) for their ability to increase myocardial contractility. Compound 13, specifically 4,5-dihydro-5-methyl-6-(2-pyridin-4-yl-1H-indol-5-yl)pyrazin-3(2H)-one (BM 50.0430), demonstrated potent cardiotonic activity in rats and cats without significantly affecting heart rate or blood pressure. The structural requirements for optimal activity within this class of compounds include a heterocyclic aromatic ring at position 2 of the indole, a hydrogen or methyl group at position 3 of the indole, and a dihydropyridazinone ring system at position 5 of the indole.

Relevance: The 4,5-dihydro-6-(1H-indol-5-yl)pyridazin-3(2H)-ones, share the dihydropyridazin-3(2H)-one core with the target compound, 6-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one. While the target compound possesses a fully aromatic pyridazinone ring and a piperidine-1-carbonyl substituent at position 6, the related compounds feature a dihydropyridazinone ring and an indole substituent at position 6. Despite the differences in the saturation of the pyridazinone ring and the specific substituents, the shared core structure highlights their structural similarity.

((1‐(4‐methoxyphenethyl)piperidin‐4‐yl)amino)methyl)‐5‐hydroxy‐1‐methylpyridin‐4(1H)‐one (VIId)

Compound Description: This compound is a novel acetylcholinesterase (AChE) inhibitor, designed and synthesized based on a scaffold combining hydroxypyridin‐4‐one and benzylpiperidine moieties. It exhibited weaker AChE inhibition compared to donepezil (IC50 = 143.090 nM) but demonstrated promising activity. Molecular docking and dynamics simulations revealed key interactions with the active site residues of AChE. The phenyl group of the phenyl‐ethyl‐N‐piperidine moiety engaged in hydrophobic interactions with Trp285 and Tyr340, while π‐cation interactions were observed between the piperidine nitrogen and Phe294, and between the linker amine and Trp85. The benzyloxy moiety exhibited binding characteristics comparable to the benzylpiperidine moiety in donepezil, while the carbonyl group mimicked the function of the indanone ketone group in donepezil. Further studies on compound VIId may contribute to the development of a new class of AChE inhibitors.

Relevance: Compound VIId, while structurally distinct from the target compound, 6-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one, shares the piperidine ring system. In compound VIId, the piperidine ring is substituted at position 4 with a (4-methoxyphenethyl)amino)methyl group, while in the target compound, it is connected to a carbonyl group at position 1, forming a piperidine-1-carbonyl substituent at position 6 of the pyridazin-3(2H)-one core. This shared piperidine moiety, despite its different substitution patterns, highlights a structural connection between these compounds.

N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives (10a-h)

Compound Description: This series of compounds was designed and synthesized to explore their antibacterial activity. The synthesis involved the reaction of 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine (8) with various carboxylic acids.

Relevance: The N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, while structurally distinct from 6-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one, share the common feature of a nitrogen-containing heterocyclic ring linked to an amide moiety. In the target compound, the piperidine ring is connected via a carbonyl group to the pyridazinone core, forming an amide bond. Similarly, in the related compounds, the imidazole ring is linked to an amide group. Despite the differences in the specific heterocyclic rings and the overall structures, this shared structural motif underscores a connection between these compounds.

4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid (1)

Compound Description: This compound is a selective matrix metalloproteinase 13 (MMP-13) inhibitor with potential for intra-articular treatment of osteoarthritis (OA). It exhibits long joint durability, effective cartilage penetration, negligible systemic exposure, and significant efficacy in preclinical models.

Relevance: While structurally distinct from the target compound, 6-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one, compound 1 shares the common feature of a carbonyl group linked to a nitrogen-containing heterocyclic ring. In the target compound, a piperidine ring is connected via a carbonyl group to the pyridazinone core. Similarly, in compound 1, a pyrazolo[1,5-a]pyrimidine ring is linked to a carbonyl group, which is further connected to an aminoindan moiety. Despite the differences in the specific heterocycles and overall structure, this shared structural motif of a carbonyl group linked to a heterocyclic ring creates a connection between these compounds.

Properties

CAS Number

1226458-39-4

Product Name

6-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one

IUPAC Name

3-[4-(phenylmethoxymethyl)piperidine-1-carbonyl]-1H-pyridazin-6-one

Molecular Formula

C18H21N3O3

Molecular Weight

327.384

InChI

InChI=1S/C18H21N3O3/c22-17-7-6-16(19-20-17)18(23)21-10-8-15(9-11-21)13-24-12-14-4-2-1-3-5-14/h1-7,15H,8-13H2,(H,20,22)

InChI Key

GXCXSUZLPRWWDJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=NNC(=O)C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.